
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a triazole ring, and a trifluoromethoxy group attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating hydroxy group and the electron-withdrawing trifluoromethoxy group could create interesting electronic effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the hydroxy group could be esterified, or the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar hydroxy and trifluoromethoxy groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Compounds with similar structural motifs, such as triazole derivatives and thiophene moieties, have been synthesized and analyzed for their structures and properties. For instance, the synthesis and characterization of ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate involved detailed structural analysis using X-ray crystallography and NMR spectroscopy, highlighting the importance of structural analysis in understanding compound properties (Horton et al., 1997).
Antimicrobial and Antifungal Activities
- Research on thiophene and triazole derivatives has shown these compounds to possess antimicrobial and antifungal properties. For example, novel thiophene derivatives exhibited promising antibacterial and antifungal activities, suggesting the potential of similar compounds for use in medical and pharmaceutical research (Mabkhot et al., 2017).
Biological Activities and Drug Design
- The triazole ring, often found in various pharmacologically active compounds, plays a critical role in the design of new drugs with potential applications in treating various diseases. For example, 1,2,3-triazole derivatives have been evaluated for their biological activities, including antimicrobial properties, highlighting the utility of such structures in drug discovery processes (Jadhav et al., 2017).
Cancer Research
- Some triazole and thiophene derivatives have shown potential in cancer research, with studies indicating effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer models. This suggests that compounds with similar functional groups could be of interest in the development of anticancer therapies (Šermukšnytė et al., 2022).
Chemical Properties and Reactions
- Studies on the chemical properties and reactions of triazole derivatives, such as their interactions with other compounds and their reactivity under various conditions, contribute to a deeper understanding of their potential applications in synthetic chemistry and material science (Shainyan & Meshcheryakov, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c17-16(18,19)26-13-5-2-1-4-10(13)20-15(25)11-8-23(22-21-11)9-12(24)14-6-3-7-27-14/h1-8,12,24H,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFOPPULFALINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)
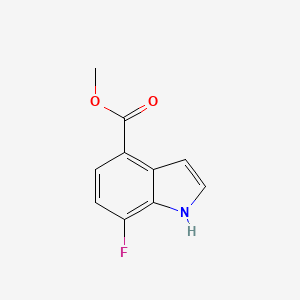
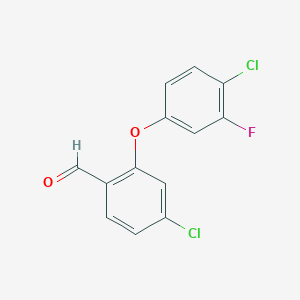


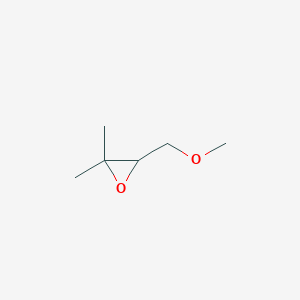

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2534096.png)

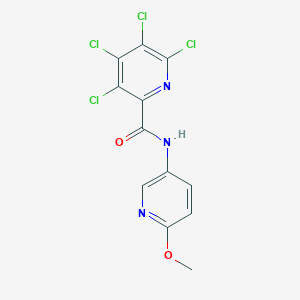
![N-(3-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2534099.png)
![N-(3-chloro-4-methylphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2534102.png)
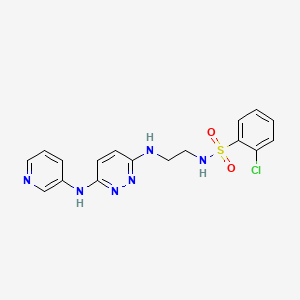
![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)